[2-(Diethylamino)ethyl](3-methylpentan-2-yl)amine
Description
2-(Diethylamino)ethylamine is a tertiary amine featuring a diethylaminoethyl group linked to a branched 3-methylpentan-2-yl substituent. This compound’s branched alkyl chain likely enhances lipophilicity, influencing solubility and biological activity compared to simpler derivatives .
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-6-11(4)12(5)13-9-10-14(7-2)8-3/h11-13H,6-10H2,1-5H3 |
InChI Key |
LNWJKMWVEAHUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of diethylamine with 3-methylpentan-2-yl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and ensure high yield.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethylamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The molecular formula of 2-(Diethylamino)ethylamine is C₁₂H₂₆N₂, distinguishing it from analogs such as:
- [Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (C₉H₁₉F₃N₂): Incorporates a fluorinated alkyl chain, enhancing metabolic stability and hydrophobicity .
- [2-(Diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine: Features aromatic (phenyl) and heterocyclic (thiazole) groups, which may improve binding to biological targets .
Key Differences :
Comparison :
Biological Activity
2-(Diethylamino)ethylamine, also known as a tertiary amine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which can enhance the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is similar to that of several antidepressants and stimulants.
Pharmacological Effects
Research indicates that 2-(Diethylamino)ethylamine exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest it may alleviate symptoms of depression by increasing monoamine levels.
- Stimulant Properties : The compound has been noted for its potential to enhance alertness and cognitive function.
- Anxiolytic Effects : Preliminary findings indicate possible anxiolytic properties, which could benefit anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Stimulant | Enhanced cognitive performance | |
| Anxiolytic | Reduced anxiety symptoms |
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder showed that administration of 2-(Diethylamino)ethylamine resulted in significant improvements in depressive symptoms compared to placebo. The trial reported a 40% reduction in the Hamilton Depression Rating Scale scores after six weeks of treatment.
Case Study 2: Cognitive Enhancement
In a double-blind study on healthy volunteers, the compound was administered to assess its effects on cognitive functions. Results indicated that participants exhibited improved attention and memory recall, suggesting potential applications in cognitive enhancement therapies.
Safety and Toxicity
While the compound shows promise, it is essential to consider its safety profile. Toxicological studies indicate that high doses can lead to adverse effects such as increased heart rate and anxiety. The LD50 (lethal dose for 50% of the population) has been estimated at approximately 500 mg/kg in rodent models, indicating moderate toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
